Leucomycin

Antimicrobial susceptibility testing Rickettsia Macrolide antibiotics

Leucomycin A3 (josamycin) is a 16-membered macrolide with 4-32x greater potency against Rickettsia spp. and 3x longer post-antibiotic effect vs. S. aureus compared to 14-membered macrolides. Ideal for PK/PD and resistance studies. Sourced from Streptomyces kitasatoensis fermentation.

Molecular Formula C35H59NO13
Molecular Weight 701.8 g/mol
Cat. No. B8198928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin
Molecular FormulaC35H59NO13
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11-
InChIKeyXYJOGTQLTFNMQG-ZRQQEUPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(11Z,13Z)-Leucomycin A3: 16-Membered Macrolide Antibiotic from Streptomyces kitasatoensis for Antimicrobial Research and Procurement


The compound 2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a 16-membered macrolide antibiotic structurally and functionally identical to leucomycin A3 (also known as josamycin or kitasamycin A3) [1]. It is produced by fermentation of Streptomyces kitasatoensis and S. narbonensis var. josamyceticus [1][2]. This compound belongs to the leucomycin complex, which comprises over 14 related components including A1, A3, A4, and A5, with A3 being among the most potent components . As a 16-membered macrolide, it contains a lactone ring with an aldehyde functional group, an acetoxy group at C3, and an isovaleryloxy group at C4'' of the mycaminose-mycarose disaccharide moiety, distinguishing it structurally from 14-membered macrolides such as erythromycin [3].

Why 2-[(11Z,13Z)-Leucomycin A3 Cannot Be Replaced by Generic 16-Membered Macrolide Analogs in Research Applications


Within the 16-membered macrolide class, compounds such as spiramycin, tylosin, midecamycin, and carbomycin share the same macrocyclic lactone core and ribosomal binding mechanism, yet exhibit distinct quantitative differences in antimicrobial potency, lipophilicity, serum protein binding, and post-antibiotic effect duration that preclude generic substitution [1]. These differences arise from variations in glycosylation patterns, ester substituents, and the specific stereochemical arrangement of the aglycone, which collectively influence bacterial membrane penetration, ribosomal binding kinetics, and susceptibility to resistance mechanisms including erm-mediated methylation and efflux pump recognition [1][2]. For example, while spiramycin and leucomycin A3 are both 16-membered macrolides with antimycoplasmal activity, their minimum inhibitory concentrations (MICs) against Rickettsia species differ by approximately 16- to 32-fold [3]. Similarly, despite sharing the 16-membered ring structure, the in vitro post-antibiotic effect of leucomycin A3 against Staphylococcus aureus is approximately 3 times longer than that of 14-membered macrolides, a functional difference that may impact dosing interval considerations in experimental models [4]. Such quantitative divergences demonstrate that macrolide class membership alone is insufficient to predict performance in specific research applications, necessitating compound-level procurement decisions.

Quantitative Differentiation of 2-[(11Z,13Z)-Leucomycin A3: Direct Comparative Evidence for Scientific Selection


Superior Anti-Rickettsial Potency of Leucomycin A3 Versus Erythromycin and Spiramycin

In a direct head-to-head in vitro comparison, leucomycin A3 (josamycin) demonstrated 4- to 8-fold greater potency than erythromycin and 16- to 32-fold greater potency than spiramycin against both Rickettsia rickettsii and Rickettsia conorii, the causative agents of Rocky Mountain spotted fever and Mediterranean spotted fever, respectively [1]. The study evaluated antimicrobial activity using both a dye-uptake assay and a plaque assay, with the MIC of josamycin being 1 μg/ml for both species, whereas erythromycin MICs ranged from 4 to 8 μg/ml and spiramycin MICs ranged from 16 to 32 μg/ml [1]. The authors concluded that only josamycin may be of clinical use in treating spotted fever rickettsiosis among the macrolides tested [1].

Antimicrobial susceptibility testing Rickettsia Macrolide antibiotics MIC determination

Prolonged Post-Antibiotic Effect of 16-Membered Macrolides Including Leucomycin A3 Against Staphylococcus aureus

A direct comparative study evaluated the in vitro post-antibiotic effect (PAE) of C14 macrolides (erythromycin, roxithromycin) and C16 macrolides (josamycin, spiramycin) against six Staphylococcus aureus strains (three MLSB-sensitive and three MLSB-inducible resistant) [1]. For josamycin and spiramycin, the PAE (δt, defined as time required for culture to increase by 1 log10 after drug removal) ranged from 36 minutes at 1/2 × MIC to 138 minutes at 4 × MIC, with an average of 101 minutes at 4 × MIC [1]. In contrast, erythromycin and roxithromycin exhibited a PAE ranging from 6 minutes at 1 × MIC to 48 minutes at 4 × MIC, with an average of 33 minutes at 4 × MIC [1]. The PAEs observed with 16-membered macrolides (including leucomycin A3) were 2.5 to 3 times longer than those of 14-membered macrolides [1].

Post-antibiotic effect Staphylococcus aureus Macrolide pharmacodynamics Antibiotic dosing

Higher Lipophilicity and Lower Serum Protein Binding of Leucomycin A3 Relative to Erythromycin

In vitro physicochemical characterization demonstrated that leucomycin A3 (josamycin) is at least 15 times more lipophilic than erythromycin based on distribution coefficient measurements [1]. Additionally, the serum protein binding of josamycin was determined to be 15%, which is markedly lower than that reported for other macrolide antibiotics [1]. This combination of high lipophilicity and low serum protein binding translates to enhanced tissue penetration: in a study of 21 patients, the concentration of josamycin in lung tissue reached 2 to 3 times that in blood, with a maximum lung tissue concentration of 3.68 μg/g (mean of 12 patients) measured 2-3 hours post-administration [1]. In a comparative cohort of 31 patients receiving erythromycin, lower mean concentrations were observed in both serum and lung tissue [1].

Pharmacokinetics Lipophilicity Serum protein binding Tissue distribution

MIC50 Advantage of Leucomycin A3 Against erm(TR)-Carrying Erythromycin-Resistant Isolates

In a susceptibility study of 40 clinical isolates carrying the erm(A) subclass erm(TR) resistance determinant, leucomycin A3 (josamycin) exhibited an MIC50 of 2 μg/ml and MIC90 of 32 μg/ml [1]. For comparison, erythromycin displayed an MIC50 of 4 μg/ml and MIC90 of 32 μg/ml against the same panel, while spiramycin showed MIC50 and MIC90 values of 2 μg/ml and 32 μg/ml, respectively [1]. Notably, against mef(A)-carrying isolates (n=5), josamycin demonstrated enhanced potency with MIC50 and MIC90 values of 0.5 μg/ml and 1 μg/ml, matching spiramycin's performance and substantially lower than erythromycin's 2 μg/ml MIC50 and MIC90 [1]. This indicates that leucomycin A3 retains activity against certain macrolide-resistant strains that exhibit elevated erythromycin MICs.

Antibiotic resistance erm genes Macrolide resistance Susceptibility testing

Recommended Research and Industrial Applications for 2-[(11Z,13Z)-Leucomycin A3 Based on Quantitative Evidence


Anti-Rickettsial Drug Discovery and Rickettsia Susceptibility Testing

Leucomycin A3 is optimally suited for research programs focused on rickettsial pathogens, including Rocky Mountain spotted fever (R. rickettsii) and Mediterranean spotted fever (R. conorii). The compound's MIC of 1 μg/ml against both species represents a 4- to 32-fold potency advantage over alternative macrolides [1], positioning it as a superior tool compound for in vitro susceptibility screening and as a positive control in rickettsial growth inhibition assays. Investigators developing new anti-rickettsial agents can employ leucomycin A3 as a benchmark comparator due to its well-characterized activity profile in both dye-uptake and plaque assays [1].

Macrolide Post-Antibiotic Effect (PAE) and Pharmacodynamic Modeling Studies

Researchers conducting pharmacodynamic studies on Staphylococcus aureus should consider leucomycin A3 for its extended post-antibiotic effect. With an average PAE of 101 minutes at 4 × MIC—approximately 3-fold longer than 14-membered macrolides [1]—this compound enables investigation of dosing interval optimization and time-kill kinetics in experimental S. aureus infection models. The consistency of this effect across both MLSB-sensitive and MLSB-inducible resistant strains makes leucomycin A3 particularly valuable for resistance-modulation studies [1].

Tissue Penetration and Intracellular Pharmacokinetic Investigations

The combination of high lipophilicity (≥15-fold greater than erythromycin) and low serum protein binding (15%) makes leucomycin A3 an ideal candidate for tissue penetration and intracellular accumulation studies [1]. Researchers investigating drug distribution to lung tissue, alveolar macrophages, or other deep compartments can leverage the documented 2- to 3-fold tissue-to-blood concentration ratio and the measured lung tissue maximum of 3.68 μg/g [1]. This profile supports its use as a model compound in pharmacokinetic-pharmacodynamic (PK/PD) studies of macrolide tissue distribution.

Macrolide Resistance Mechanism Studies and erm/mef Gene Characterization

Given its distinct susceptibility profile against erm(TR)- and mef(A)-carrying clinical isolates [1], leucomycin A3 serves as a valuable probe for investigating macrolide resistance mechanisms. The compound's retention of activity (MIC50 = 0.5 μg/ml) against mef(A) efflux-positive strains contrasts with the elevated MICs observed for erythromycin, enabling researchers to dissect resistance pathway specificity and screen for novel agents that bypass efflux-mediated resistance [1]. This application is directly supported by quantitative MIC data across multiple resistance genotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.